5-Phenylmethoxypent-3-yn-2-ol
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Overview
Description
(S)-5-(benzyloxy)pent-3-yn-2-ol is an organic compound characterized by the presence of a benzyloxy group attached to a pent-3-yn-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(benzyloxy)pent-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pentyn-2-ol and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol group.
Formation of the Benzyloxy Group: The deprotonated alcohol reacts with benzyl bromide to form the benzyloxy ether linkage.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(S)-5-(benzyloxy)pent-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Hydrogenation can be carried out using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(benzyloxy)pent-3-yn-2-one.
Reduction: Formation of (S)-5-(benzyloxy)pent-3-en-2-ol or (S)-5-(benzyloxy)pentan-2-ol.
Substitution: Formation of compounds like (S)-5-(thiobenzyloxy)pent-3-yn-2-ol.
Scientific Research Applications
(S)-5-(benzyloxy)pent-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-(benzyloxy)pent-3-yn-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-(methoxy)pent-3-yn-2-ol
- (S)-5-(ethoxy)pent-3-yn-2-ol
- (S)-5-(propoxy)pent-3-yn-2-ol
Uniqueness
(S)-5-(benzyloxy)pent-3-yn-2-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-phenylmethoxypent-3-yn-2-ol |
InChI |
InChI=1S/C12H14O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,9-10H2,1H3 |
InChI Key |
ZKBARTHBKUNUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
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